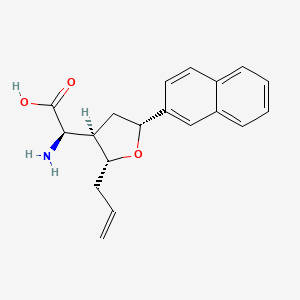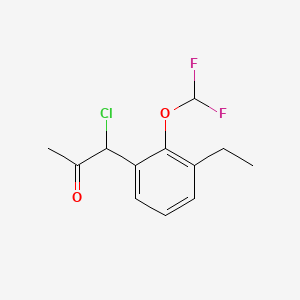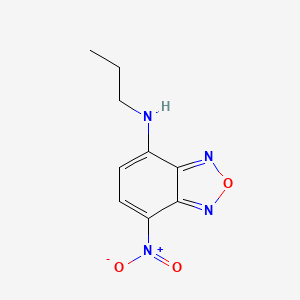
4-Benzofurazanamine, 7-nitro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzofurazanamine, 7-nitro-N-propyl- is a chemical compound belonging to the benzofurazan family. Benzofurazans are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a benzofurazan core with a nitro group at the 7th position and a propylamine substituent at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzofurazanamine, 7-nitro-N-propyl- typically involves the nitration of benzofurazan derivatives followed by amination. One common method includes the nitration of benzofurazan to introduce the nitro group at the 7th position. This is followed by a substitution reaction where the nitro group is replaced with a propylamine group under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
4-Benzofurazanamine, 7-nitro-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-Benzofurazanamine, 7-amino-N-propyl-.
Scientific Research Applications
4-Benzofurazanamine, 7-nitro-N-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Benzofurazanamine, 7-nitro-N-propyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofurazan core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Used as a fluorescence assay reagent and enzyme inhibitor.
4-Fluoro-7-nitrobenzofurazan: A fluorogenic dye used for labeling amines.
4-Benzofurazanamine, N,N-dimethyl-7-nitro-: Another derivative with similar applications.
Uniqueness
4-Benzofurazanamine, 7-nitro-N-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The propylamine group enhances its solubility and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
54517-98-5 |
|---|---|
Molecular Formula |
C9H10N4O3 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
4-nitro-N-propyl-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C9H10N4O3/c1-2-5-10-6-3-4-7(13(14)15)9-8(6)11-16-12-9/h3-4,10H,2,5H2,1H3 |
InChI Key |
YVWDSXHBXWTADD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


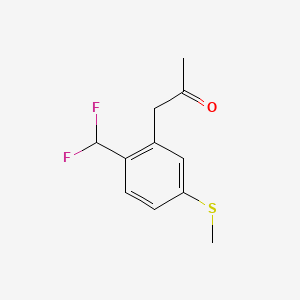

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
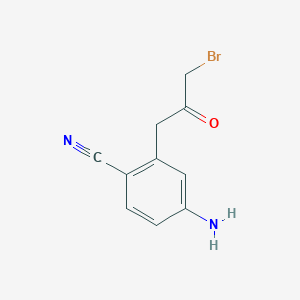

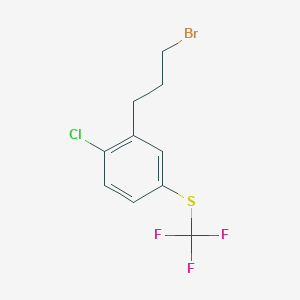


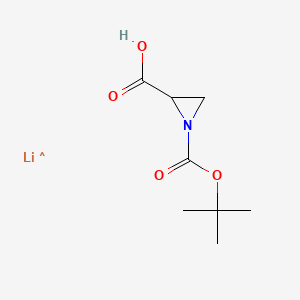
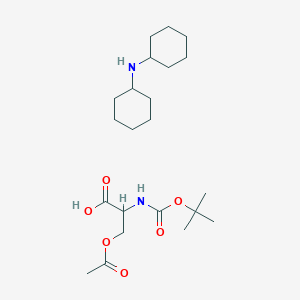
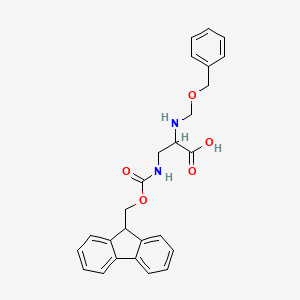
![[3-Chloro-2-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054629.png)
